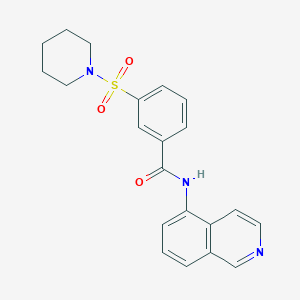
N-(isoquinolin-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(isoquinolin-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide, commonly known as N-(5-isoquinolinesulfonyl)-1-piperidinecarboxamide (known as PSB-1115), is a small molecule inhibitor that has been widely used in scientific research. It was first discovered in the year 2000 by a group of scientists at the University of California, San Francisco. Since then, this compound has been extensively studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Binding Affinity and Receptor Antagonism
N-(isoquinolin-5-yl)-3-(piperidin-1-ylsulfonyl)benzamide and its derivatives demonstrate significant binding affinity towards specific receptors, highlighting their potential in receptor antagonist studies. For instance, a series of benzamide derivatives exhibited potent binding affinity for the H3 receptor, indicating their potential applications in studying histamine receptor antagonism (R. Nirogi et al., 2016). Similarly, other derivatives were synthesized and evaluated for their antipsychotic properties through their interaction with dopamine D2 and serotonin receptors (M. H. Norman et al., 1996).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of compounds structurally related to this compound have been explored, providing insights into their potential therapeutic applications. For example, the disposition and metabolism of [14C]SB-649868, an orexin receptor antagonist, were determined, showing almost complete elimination over a 9-day period, primarily via feces (C. Renzulli et al., 2011).
Photophysical Properties
The luminescent properties and photo-induced electron transfer of naphthalimide derivatives with piperazine substituent have been studied, showcasing their potential in photophysical research. These compounds exhibit fluorescence quantum yields and charge separation energies that are characteristic of pH probes, demonstrating their utility in environmental and biological sensing applications (Jiaan Gan et al., 2003).
Synthesis of Polycyclic Compounds
Research on this compound derivatives has also contributed to the development of novel synthetic methodologies for polycyclic compounds. For example, the synthesis of polycyclic imidazolidinones through redox-annulations with cyclic secondary amines illustrates the versatility of these compounds in organic synthesis (Zhengbo Zhu et al., 2017).
Eigenschaften
IUPAC Name |
N-isoquinolin-5-yl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-21(23-20-9-5-7-17-15-22-11-10-19(17)20)16-6-4-8-18(14-16)28(26,27)24-12-2-1-3-13-24/h4-11,14-15H,1-3,12-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRLZQYFGSHATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline](/img/structure/B2725286.png)

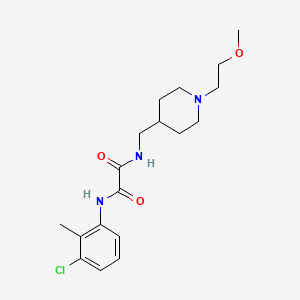
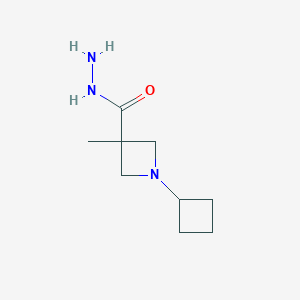

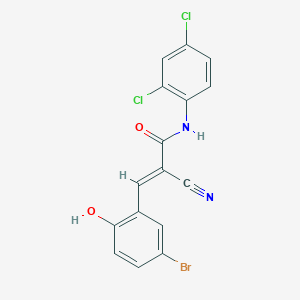
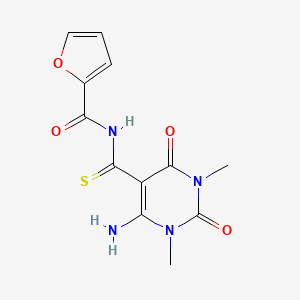
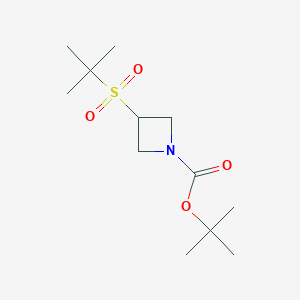
![2-((1-phenylethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725300.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B2725302.png)
![5-[4-(trifluoromethoxy)phenyl]-5H-thieno[2,3-c]pyrrole](/img/structure/B2725303.png)
![1-(4-Chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2725304.png)
![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2725307.png)
![1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2725308.png)